molecular formula C6H10Cl3OP B14507215 Phosphonic dichloride, (2-chlorohex-1-enyl)- CAS No. 63869-30-7

Phosphonic dichloride, (2-chlorohex-1-enyl)-

Cat. No.: B14507215
CAS No.: 63869-30-7
M. Wt: 235.5 g/mol
InChI Key: LMKFDUVACNJAEN-WAYWQWQTSA-N
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Description

Phosphonic dichloride, (2-chlorohex-1-enyl)-, is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a 2-chlorohex-1-enyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic dichloride, (2-chlorohex-1-enyl)-, can be synthesized through the reaction of 2-chlorohex-1-ene with phosphorus trichloride (PCl3) in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction conditions often involve elevated temperatures and the use of a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of phosphonic dichloride, (2-chlorohex-1-enyl)-, follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Mechanism of Action

The mechanism of action of phosphonic dichloride, (2-chlorohex-1-enyl)-, involves its reactivity with nucleophiles, leading to the formation of various phosphonate derivatives. The molecular targets and pathways involved depend on the specific application. For example, in enzyme inhibition, the compound may interact with the active site of the enzyme, forming a covalent bond and thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic dichloride, (2-chlorohex-1-enyl)-, is unique due to the presence of the 2-chlorohex-1-enyl group, which imparts distinct reactivity and properties compared to other phosphonic dichlorides. This uniqueness makes it valuable for specific applications in organic synthesis and material science .

Properties

CAS No.

63869-30-7

Molecular Formula

C6H10Cl3OP

Molecular Weight

235.5 g/mol

IUPAC Name

(Z)-2-chloro-1-dichlorophosphorylhex-1-ene

InChI

InChI=1S/C6H10Cl3OP/c1-2-3-4-6(7)5-11(8,9)10/h5H,2-4H2,1H3/b6-5-

InChI Key

LMKFDUVACNJAEN-WAYWQWQTSA-N

Isomeric SMILES

CCCC/C(=C/P(=O)(Cl)Cl)/Cl

Canonical SMILES

CCCCC(=CP(=O)(Cl)Cl)Cl

Origin of Product

United States

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